![molecular formula C15H11ClF3NO2 B5576517 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B5576517.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide is an organic compound with the molecular formula C15H11ClF3NO2. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups attached to the benzene rings.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can interact with intracellular targets and modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-5-(trifluoromethyl)phenyl)tetradecanamide
- N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide
- 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl and methoxy groups enhances its stability and reactivity, making it a valuable compound for various applications .
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological implications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a chloro and trifluoromethyl group, which enhances its lipophilicity and ability to penetrate cellular membranes. The methoxy group may influence its solubility and interaction with biological targets.
The mechanism of action involves the interaction of this compound with specific molecular targets. The trifluoromethyl group increases the compound's lipophilicity, facilitating its cellular uptake. Inside the cell, it may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it shows potential as a kinase inhibitor, affecting various signaling pathways essential for cancer cell proliferation.
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. In vitro assays indicate that it can inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammation. This makes it a candidate for treating conditions characterized by chronic inflammation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in various cancer cell lines by modulating cyclin-dependent kinases (CDKs), leading to apoptosis.
- Apoptosis Induction : The compound activates caspases involved in apoptosis, promoting programmed cell death in cancerous cells.
- Synergistic Effects : Studies demonstrate that when combined with other chemotherapeutic agents, it enhances their efficacy against cancer cells.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anti-inflammatory | Inhibition of cytokine production | |
Anticancer | Induces apoptosis and cell cycle arrest | |
Synergistic Effects | Enhances effects of other chemotherapeutics |
Case Studies
-
In Vitro Studies :
- A study using human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers such as cleaved caspase-3 and PARP .
- In Vivo Models :
- Combination Therapy :
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c1-22-11-5-2-9(3-6-11)14(21)20-13-8-10(15(17,18)19)4-7-12(13)16/h2-8H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNXWWCNDIGGIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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